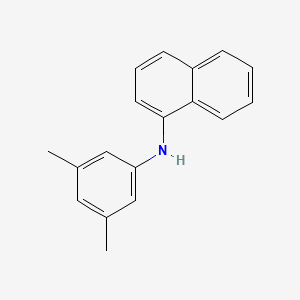

N-(3,5-Dimethylphenyl)naphthalen-1-amine

Description

N-(3,5-Dimethylphenyl)naphthalen-1-amine is a substituted aromatic amine featuring a naphthalene moiety linked to a 3,5-dimethylphenyl group via an amine bridge. This compound is of interest in medicinal and materials chemistry due to its structural versatility. The 3,5-dimethyl substitution on the phenyl ring introduces steric and electronic effects that influence its reactivity, physicochemical properties, and biological activity . Notably, derivatives of this compound have been explored for applications ranging from photosynthesis inhibition to chiral synthesis .

Properties

CAS No. |

63350-99-2 |

|---|---|

Molecular Formula |

C18H17N |

Molecular Weight |

247.3 g/mol |

IUPAC Name |

N-(3,5-dimethylphenyl)naphthalen-1-amine |

InChI |

InChI=1S/C18H17N/c1-13-10-14(2)12-16(11-13)19-18-9-5-7-15-6-3-4-8-17(15)18/h3-12,19H,1-2H3 |

InChI Key |

WDTFQYQKDZEQHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=CC=CC3=CC=CC=C32)C |

Origin of Product |

United States |

Preparation Methods

Ullmann-Type Coupling in Deep Eutectic Solvents

The Ullmann reaction, traditionally reliant on copper catalysis, has been revitalized using deep eutectic solvents (DES) as sustainable media. A 2019 study demonstrated that CuI (10 mol%) in choline chloride/glycerol (1:2) facilitates coupling between 1-bromonaphthalene and 3,5-dimethylaniline at 60–100°C under aerobic conditions. Key advantages include:

- Ligand-free catalysis , eliminating costly auxiliaries like 1,10-phenanthroline.

- Recyclable solvent systems , with the DES-catalyst mixture reused over six cycles without significant activity loss.

- Broad substrate tolerance , accommodating electron-deficient and sterically hindered amines.

Reaction optimization revealed that K₂CO₃ is optimal for aliphatic amines, while tert-BuOK enhances yields for aromatic counterparts. For N-(3,5-Dimethylphenyl)naphthalen-1-amine, this method achieves 72–85% yield after 12–24 hours, though competing homocoupling of aryl halides remains a limitation.

Suzuki-Miyaura Cross-Coupling for Regioselective Synthesis

Palladium-catalyzed Suzuki-Miyaura coupling offers precise control over regiochemistry. A 2022 protocol utilized 2-bromo-8-(3,5-dimethylphenyl)naphthalen-1-amine and 3,5-dimethylphenyl boronic acid under Pd(PPh₃)₄ catalysis (0.18 mmol) in toluene/ethanol. Key parameters include:

- Biphasic solvent system : Toluene and aqueous Na₂CO₃ enhance phase separation and reagent solubility.

- Temperature : 90°C for 12–18 hours ensures complete conversion.

- Purification : Column chromatography (petroleum ether/ethyl acetate) yields 78% pure product .

This method excels in constructing polysubstituted naphthylamines but requires stringent anhydrous conditions and expensive palladium catalysts.

Phase-Transfer-Catalyzed Alkylation

A patent-pending approach avoids transition metals entirely, leveraging phase-transfer catalysis (PTC). 1-Chloronaphthalene reacts with 3,5-dimethylaniline in the presence of tetra-n-butylammonium bromide (5 mol%) and KOH (50°C, 4 hours). The mechanism proceeds via:

- In situ generation of a quaternary ammonium ion pair , shuttling the aryl chloride into the organic phase.

- Nucleophilic displacement by the amine, yielding the target compound after acid hydrolysis.

This method achieves 41–82% yield after vacuum distillation, though bis-alkylation byproducts necessitate careful pH control during workup.

Comparative Analysis of Methodologies

Key Observations :

- Ullmann-DES balances sustainability and efficiency but requires high catalyst loading.

- Suzuki-Miyaura offers regioselectivity at the expense of Pd costs.

- Phase-transfer is economically viable but less atom-economical.

Purification and Characterization

Post-synthetic purification is critical due to homologous byproducts. Techniques include:

- Column chromatography (SiO₂, petroleum ether/EtOAc).

- Distillation under high vacuum (0.1–1 mmHg) to isolate the amine from oligomers.

- Acid-base extraction (10% H₂SO₄, NaOH basification) for scalable isolation.

Characterization Data :

Chemical Reactions Analysis

Types of Reactions: N-(3,5-Dimethylphenyl)naphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form naphthoquinone derivatives.

Reduction: Reduction reactions can convert it into tetrahydro derivatives.

Substitution: It can participate in nucleophilic substitution reactions, forming imine derivatives when reacted with aldehydes or ketones.

Common Reagents and Conditions:

Oxidation: Chromic acid is commonly used as an oxidizing agent.

Reduction: Sodium in boiling amyl alcohol is used for reduction reactions.

Substitution: Acid chlorides and sulfonyl chlorides are used in substitution reactions to form amides and sulfonamides.

Major Products:

Oxidation: Naphthoquinone derivatives.

Reduction: Tetrahydro-1-naphthylamine.

Substitution: Imine derivatives and sulfonamides.

Scientific Research Applications

N-(3,5-Dimethylphenyl)naphthalen-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: The compound’s binding affinity to proteins makes it useful in studying protein-ligand interactions.

Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: The compound is used in the production of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of N-(3,5-Dimethylphenyl)naphthalen-1-amine involves its interaction with molecular targets such as proteins. The compound binds to specific sites on proteins, influencing their activity. For example, it has a high binding affinity to mouse major urinary protein, making numerous nonpolar contacts . This binding can alter the protein’s conformation and function, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Substituent Effects on PET Inhibition

| Compound | Substituent Position | IC₅₀ (µM) | Key Feature |

|---|---|---|---|

| N-(3,5-Dimethylphenyl)-...-carboxamide | 3,5-CH₃ | ~10 | High symmetry, lipophilic |

| N-(3,5-Difluorophenyl)-...-carboxamide | 3,5-F | ~10 | Electron-withdrawing groups |

| N-(2,5-Dimethylphenyl)-...-carboxamide | 2,5-CH₃ | ~10 | Asymmetric substitution |

Solid-State Geometry

Crystallographic studies () reveal that meta-substituted phenyl derivatives, such as N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide, exhibit distinct packing arrangements.

Physicochemical Properties

Lipophilicity and Solubility

The 3,5-dimethylphenyl group increases lipophilicity compared to polar substituents (e.g., -NO₂ or -Cl). This property enhances membrane permeability, as seen in PET-inhibiting carboxamides (). However, derivatives like N-[(3,5-dimethylphenyl)(2-methoxynaphthalen-1-yl)methyl]propan-2-amine () introduce additional functional groups (e.g., methoxy), balancing lipophilicity with hydrogen-bonding capacity .

Optical Activity

Chiral analogs, such as the enantiomers of N-((3,5-dimethylphenyl)(naphthalen-1-yl)methyl)propan-2-amine, exhibit significant optical rotations ([α]²⁵D = ±74.3–104.5°), underscoring the impact of stereochemistry on physicochemical behavior (). Such properties are critical for applications in asymmetric catalysis or enantioselective bioactivity .

Table 2: Optical Properties of Chiral Derivatives

| Compound | [α]²⁵D (CHCl₃) | Enantiomeric Excess (%) |

|---|---|---|

| (–)-N-((3,5-Dimethylphenyl)(naphthalen-1-yl)... | –104.5° | >99.9 |

| (+)-N-((3,5-Dimethylphenyl)(naphthalen-1-yl)... | +74.3° | 97.0 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and validation methods for N-(3,5-Dimethylphenyl)naphthalen-1-amine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1-naphthylamine with 3,5-dimethylphenyl halides under basic conditions (e.g., Na₂CO₃ or KOH in aqueous ethanol) at 150°C for 12 hours yields the target compound . Purity is validated using IR spectroscopy (C-N stretch at ~1250 cm⁻¹) and ¹H NMR (aromatic protons in δ 6.8–7.8 ppm and methyl groups at δ 2.2–2.4 ppm). Single crystals for X-ray diffraction (XRD) should be grown via slow ethanol evaporation, with refinement using SHELXL .

Q. How do meta-substituents influence the molecular geometry of this compound derivatives?

- Methodological Answer : Meta-substituents like methyl groups introduce steric and electronic effects. XRD studies show that 3,5-dimethyl substitution on the phenyl ring causes torsional angles between the naphthyl and phenyl rings (e.g., 82.1° in sulfonamide analogs), altering crystal packing via N–H···O hydrogen bonds . Electron-withdrawing groups in meta positions (e.g., Cl, NO₂) reduce symmetry, leading to asymmetric unit variations (e.g., two molecules per unit cell vs. one) . Computational modeling (DFT) can predict these effects by comparing bond angles (e.g., S–O bond angles) with experimental data .

Advanced Research Questions

Q. How can conflicting crystallographic data on bond parameters be resolved for derivatives of this compound?

- Methodological Answer : Discrepancies in bond angles (e.g., S–O angles ranging from 46.1° to 69.7°) may arise from lattice stress or refinement errors . To resolve these:

- Re-refine data using updated SHELX versions (e.g., SHELXL-2018) with high-resolution datasets (≤1.0 Å).

- Validate hydrogen bonding networks via difference Fourier maps and Hirshfeld surface analysis.

- Cross-check with spectroscopic data : Compare XRD-derived dihedral angles with solution-phase NMR NOE correlations .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound derivatives as photosynthetic inhibitors?

- Methodological Answer : SAR studies require:

- Systematic substituent variation : Synthesize analogs with electron-withdrawing (e.g., –F, –CF₃) or donating (–OCH₃) groups on the phenyl ring. Use microwave-assisted synthesis (60°C, 30 min) for rapid access to derivatives .

- Activity assays : Measure IC₅₀ values for photosynthetic electron transport (PET) inhibition in spinach chloroplasts. Lipophilicity (logP) correlates with activity; determine via HPLC retention times or computational tools (e.g., ACD/Labs) .

- Mechanistic insights : Use fluorescence quenching to identify binding to photosystem II (PSII) and compare with known herbicides like atrazine .

Q. How does temporal stability impact experimental outcomes for this compound in long-term studies?

- Methodological Answer : Degradation under ambient conditions can alter bioactivity. To mitigate:

- Stability testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis.

- Storage : Use amber vials under nitrogen at –20°C to prevent oxidation.

- Degradation product identification : Employ LC-MS/MS (e.g., Q-TOF) to detect byproducts like naphthoquinones or demethylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.